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Compound of Interest

Compound Name: Cinobufagin

Cat. No.: B1669057 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the toxicological and pharmacokinetic

properties of Cinobufagin, a major bioactive bufadienolide derived from the traditional Chinese

medicine Chan'Su (toad venom). The information is intended to serve as a technical resource

for professionals involved in drug discovery and development.

Toxicology Profile
Cinobufagin exhibits potent anti-tumor activity but also possesses a narrow therapeutic index,

with cardiotoxicity being a primary concern.[1][2] Understanding its toxicological profile is

critical for its development as a therapeutic agent.

In Vitro Cytotoxicity
Cinobufagin has demonstrated significant dose- and time-dependent cytotoxic effects across

a wide range of human cancer cell lines. Notably, some studies suggest it has selective

cytotoxicity towards cancer cells while showing fewer effects on noncancerous cell lines at

similar concentrations.[3][4]
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Cell Line Cancer Type
Metric
(IC₅₀/LD₅₀)

Concentration Exposure Time

HepG2 Liver Cancer LD₅₀ 170 ng/L 12 h[5]

HepG2 Liver Cancer LD₅₀ 78 ng/L 24 h[5]

HepG2 Liver Cancer LD₅₀ 40 ng/L 48 h[5]

SW480
Colorectal

Adenocarcinoma
IC₅₀ 103.60 nM 24 h[3]

SW480
Colorectal

Adenocarcinoma
IC₅₀ 35.47 nM 48 h[3]

SW1116
Colorectal

Adenocarcinoma
IC₅₀ 267.50 nM 24 h[3]

SW1116
Colorectal

Adenocarcinoma
IC₅₀ 60.20 nM 48 h[3]

MCF-7 Breast Cancer IC₅₀ 0.94 µM 24 h[5]

MCF-7 Breast Cancer IC₅₀ 0.44 µM 48 h[5]

SGC-7901 Gastric Cancer IC₅₀ 0.24 mM 24 h[5]

QBC939
Cholangiocarcino

ma
IC₅₀ 2.08 µM 48 h[6]

RBE
Cholangiocarcino

ma
IC₅₀ 1.93 µM 48 h[6]

NB4 / NB4-R1

Acute

Promyelocytic

Leukemia

N/A
Inhibited viability

at 20-60 nM
24 h[4][7]

H9C2 Myocardial Cells N/A

No significant

effect up to 60

nM

24 h[4]

In Vivo Toxicity
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Animal studies have confirmed the in vivo efficacy of Cinobufagin but also highlight its

potential toxicity. The tolerability can vary, indicating a need for careful dose optimization.

Animal Model
Administration
Route

Dose Duration Key Findings

Nude Mice

(SW1116

xenograft)

Oral Gavage
2, 5, 10

mg/kg/day
20 days

Significantly

inhibited tumor

growth; 10 mg/kg

induced tumor

regression.[3]

Nude Mice

(U87MG-EGFR

xenograft)

Intraperitoneal

Injection
10 mg/kg N/A

One study

reported this

dose as

tolerable, while

another found it

caused death in

1/3 of mice,

leading to a dose

reduction to 5

mg/kg.[8]

Nude Mice (Huh-

7 xenograft)

Intratumoral

Injection
10 mg/kg 21 days

Suppressed

tumor growth.[5]

Cardiotoxicity
Cinobufagin is a cardiotoxic bufanolide steroid.[1][2] Its primary mechanism of cardiotoxicity is

the inhibition of Na+/K+-ATPase, similar to digitalis glycosides.[9] It also directly affects cardiac

ion channels, inhibiting L-type Ca2+ currents in ventricular myocytes with a very high potency

(IC₅₀ of 4 x 10⁻¹⁰ M), which can disrupt calcium homeostasis and cardiac contractility.[10][11]

Pharmacokinetic Profile
Pharmacokinetic studies, primarily conducted in rats, show that Cinobufagin is rapidly

absorbed but undergoes extensive metabolism, which influences its bioavailability and

therapeutic effect.
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Absorption, Distribution, Metabolism, and Excretion
Absorption: Following oral administration in rats, Cinobufagin is absorbed quickly, with time

to maximum plasma concentration (Tₘₐₓ) observed as early as 0.083 hours.[5][12]

Distribution: There is evidence that Cinobufagin or its metabolites can cross the blood-brain

barrier, as it has shown efficacy in intracranial tumor models.[8][13]

Metabolism: Cinobufagin is extensively metabolized in vivo. The primary metabolic

pathways are deacetylation and hydroxylation.[14][15] In rats, major metabolites include

desacetylcinobufagin and 3-epidesacetylcinobufagin.[9] Desacetylcinobufagin has been

identified as the main metabolite in both plasma and urine.[12][14] Biliary excretion appears

to be a primary route for its metabolites.[16] Importantly, the cytotoxic activity of its

metabolites is generally lower than that of the parent compound.[14]

Excretion: Metabolites are found in urine, and biliary excretion is a major elimination

pathway.[14][16]

Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters from two separate studies in

rats following oral administration. Discrepancies in values may be attributable to differences in

analytical methods, vehicle, or rat strain.

Parameter Value (Study 1) Value (Study 2) Units

Dose 20 mg/kg Not specified mg/kg

Cₘₐₓ (Max.

Concentration)
45.83 ± 4.56 770 ± 120 ng/mL

Tₘₐₓ (Time to Cₘₐₓ) 0.083 ± 0 0.33 ± 0.2 hours

t₁/₂ (Half-life) 2.79 ± 0.93 2.3 ± 0.5 hours

Reference [5] [17]
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Key Signaling Pathways in Cinobufagin-Induced
Toxicity
Cinobufagin's cytotoxic and anti-tumor effects are mediated through the modulation of multiple

intracellular signaling pathways.

ROS-Mediated DNA Damage and Apoptosis
A primary mechanism of Cinobufagin's selective cytotoxicity in cancer cells involves the

induction of oxidative stress.[3] It triggers a rapid, cancer-specific increase in intracellular

reactive oxygen species (ROS), leading to oxidative DNA damage and activating a strong DNA

Damage Response (DDR).[3][18] This cascade results in cell cycle arrest at the G2/M phase

and subsequent activation of caspase-dependent apoptosis.[3][18]
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1. Animal Dosing
(e.g., Oral Gavage)
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(Time-course)

3. Plasma Separation
(Centrifugation)

4. Sample Preparation
(e.g., SPE / LLE with IS)

5. LC-MS/MS Analysis

6. Data Processing & PK Modeling
(Cmax, Tmax, AUC, t1/2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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